molecular formula C13H6Cl4N2S B12630811 4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 920980-51-4

4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione

Katalognummer: B12630811
CAS-Nummer: 920980-51-4
Molekulargewicht: 364.1 g/mol
InChI-Schlüssel: ZWIJUQSHHJIWED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and a benzimidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione with phenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit ubiquitin C-terminal hydrolase L3, affecting protein degradation pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl-acetic acid
  • N-(4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-phenyl)-acetamide

Uniqueness

4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and benzimidazole core differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

920980-51-4

Molekularformel

C13H6Cl4N2S

Molekulargewicht

364.1 g/mol

IUPAC-Name

4,5,6,7-tetrachloro-3-phenyl-1H-benzimidazole-2-thione

InChI

InChI=1S/C13H6Cl4N2S/c14-7-8(15)10(17)12-11(9(7)16)18-13(20)19(12)6-4-2-1-3-5-6/h1-5H,(H,18,20)

InChI-Schlüssel

ZWIJUQSHHJIWED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)NC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.